molecular formula C5H3F3N2O2 B087815 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1259932-11-0

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B087815
CAS No.: 1259932-11-0
M. Wt: 180.08 g/mol
InChI Key: VHKMTORCXXPIFI-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to . This compound is of interest in various fields due to its unique chemical structure and properties.

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C with catalysts like iron fluoride can be used to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological molecules. For example, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKMTORCXXPIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021462
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543739-84-0
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543739-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide hydrate (1.265 g, 30.2 mmol) in water was added to a solution of ethyl 1-(((+/−)cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a racemate (0.996 g, 3.02 mmol) in THF and MeOH and the mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo. The resulting turbid solution was diluted with water to provide a clear solution. The pH was adjusted to 1 by adding 1 M HCl and the mixture was stirred vigorously for 30 min. The resulting precipitate was collected by vacuum filtration to provide 1-(((+/−)-cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a racemate (D60) as a white solid.
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lithium hydroxide hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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